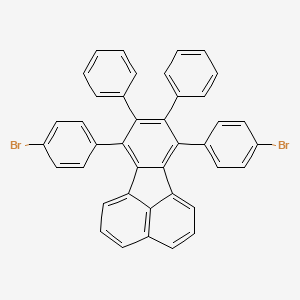

7,10-Bis(4-bromophenyl)-8,9-diphenylfluoranthene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

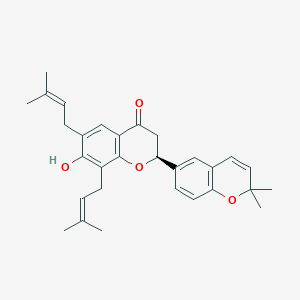

7,10-bis(4-bromophenyl)-8,9-diphenylfluoranthene is an organobromine compound that is fluoranthene in which the hydrogens at positions 7 and 10 are substituted by 4-bromophenyl groups, while those at positions 8 and 9 are substituted by phenyl groups. It derives from a hydride of a fluoranthene.

Scientific Research Applications

Application in Blue Fluorophores

Kojima et al. (2016) explored derivatives of phenanthrofurans, including bis(4-bromophenyl) derivatives, for their potential as blue fluorophores. Their study showed that these compounds exhibit intense blue fluorescence both in dichloromethane and in solid state, indicating their utility in applications requiring blue fluorophores, such as in optical materials or sensors (Kojima et al., 2016).

Green-Emitting Material for Electroluminescent Devices

Yuan et al. (2013) synthesized a derivative, BDPFPA, containing 7,10-diphenylfluoranthene, and demonstrated its application as a non-doped green emitter and hole transporter in electroluminescent devices. This material showed high efficiency and low turn-on voltage, highlighting its potential for use in efficient and bright organic light-emitting diodes (Yuan et al., 2013).

Modulation in Electron Transport Materials

Bin et al. (2020) discussed the use of 1,10-phenanthroline derivatives, including bisphenyl-1,10-phenanthroline, in electron transport materials (ETMs) for organic light-emitting diodes (OLEDs). The study underlined the importance of molecular engineering in developing versatile ETMs with high thermal stability and large electron mobility, which are crucial for enhancing the efficiency and stability of OLEDs (Bin et al., 2020).

Explosive Detection

Venkatramaiah et al. (2012) developed a novel fluoranthene-based fluorescent chemosensor using 7,10-bis(4-bromophenyl)-8,9-bis[4-(hexyloxy)phenyl]fluoranthene. This sensor demonstrated remarkable sensitivity for detecting nitroaromatic compounds, essential in explosive detection, with a detection limit in the femtogram range for substances like trinitrotoluene (TNT) (Venkatramaiah et al., 2012).

Detecting Nitroaromatic Compounds

Xie et al. (2014) synthesized silicon-cored and non-silicon-cored fluoranthene derivatives for detecting nitroaromatic compounds. Their research highlighted the potential of these compounds in detecting explosives, demonstrating lower detection limits and higher sensitivity compared to other materials (Xie et al., 2014).

Triphenylacrylonitrile Based AIEgen for Mechanchromism and Electroluminescence

Hu et al. (2018) developed a novel aggregation-induced emission (AIE) active compound, BP2TPAN, for applications in mechanchromism and electroluminescence. The study showed that this compound could change fluorescent emission peaks upon grinding, indicating its potential in high contrast mechanchromism and bicolor electroluminescence (Hu et al., 2018).

properties

Product Name |

7,10-Bis(4-bromophenyl)-8,9-diphenylfluoranthene |

|---|---|

Molecular Formula |

C40H24Br2 |

Molecular Weight |

664.4 g/mol |

IUPAC Name |

7,10-bis(4-bromophenyl)-8,9-diphenylfluoranthene |

InChI |

InChI=1S/C40H24Br2/c41-30-21-17-28(18-22-30)37-35(26-9-3-1-4-10-26)36(27-11-5-2-6-12-27)38(29-19-23-31(42)24-20-29)40-33-16-8-14-25-13-7-15-32(34(25)33)39(37)40/h1-24H |

InChI Key |

FGZZVDYUQJYNBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)C8=CC=CC=C8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

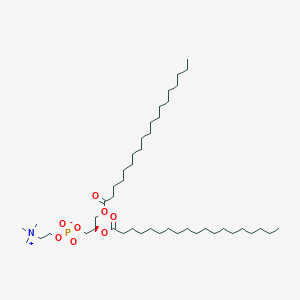

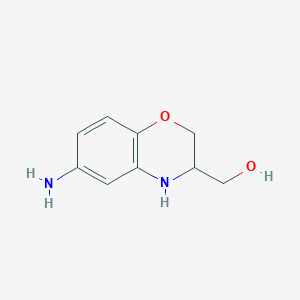

![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)

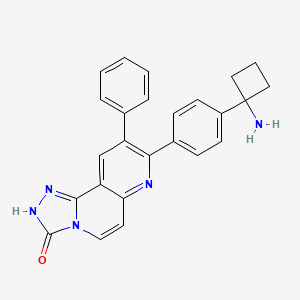

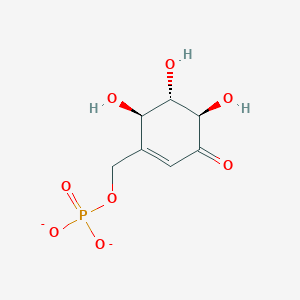

![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)

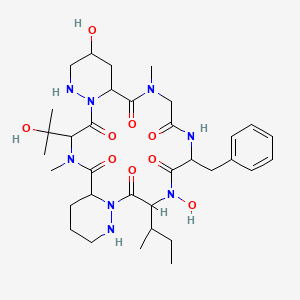

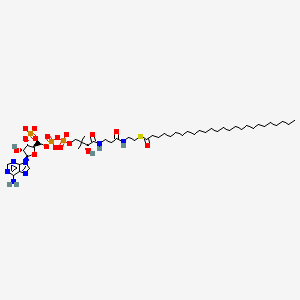

![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)